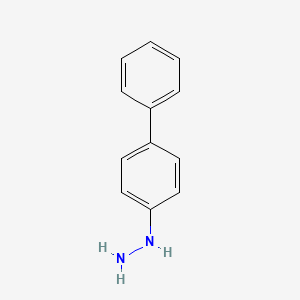

Biphenyl-4-YL-hydrazine

Beschreibung

Significance as a Versatile Synthetic Intermediate in Organic Chemistry

The biphenyl (B1667301) moiety in Biphenyl-4-YL-hydrazine provides a stable, aromatic core, while the hydrazine (B178648) group offers a site for various chemical transformations. This dual functionality allows it to be a versatile intermediate in numerous organic reactions. chemimpex.com Researchers utilize this compound to create more complex structures, which is particularly valuable in the development of new materials and pharmaceuticals. chemimpex.com Its ability to participate in reactions such as palladium-catalyzed cross-coupling highlights its importance in modern synthetic organic chemistry.

Role in the Development of Diverse Chemical Entities, including Hydrazones and Nitrogen-Containing Heterocycles

This compound is a key precursor in the synthesis of hydrazones and a variety of nitrogen-containing heterocyclic compounds. chemimpex.com Hydrazones are formed through the condensation reaction of the hydrazine with aldehydes or ketones. These resulting hydrazone derivatives are not only important intermediates themselves but also exhibit a range of biological activities. orientjchem.org

Furthermore, the hydrazine group facilitates the construction of various heterocyclic rings, which are core structures in many pharmaceuticals. mdpi.comrsc.org For instance, it can be used to synthesize pyridazinone derivatives, which are known to possess a wide spectrum of pharmacological properties. pnrjournal.com The synthesis of such nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, aiming to develop new therapeutic agents. chemimpex.commdpi.com

A study published in ACS Omega detailed the synthesis of hydrazide-hydrazone derivatives from a related biphenyl compound, showcasing the general synthetic utility of the hydrazine group in creating diverse molecular libraries. acs.orgnih.gov

Overview of Research Trajectories and Multidisciplinary Applications

The applications of this compound and its derivatives extend across multiple scientific disciplines. In medicinal chemistry, it is a key intermediate in the development of pharmaceuticals, including potential anti-cancer agents. chemimpex.com Its structural features allow for effective interaction with biological targets. For example, derivatives have been investigated as potential histone deacetylase (HDAC) inhibitors, which are relevant in cancer therapy.

Beyond pharmaceuticals, its utility is explored in materials science for the production of polymers and dyes. chemimpex.com The compound's ability to form stable complexes with metal ions also opens up avenues for its use in coordination chemistry. chemimpex.com In analytical chemistry, it can be employed in methods like chromatography to aid in the separation and identification of other chemical substances. chemimpex.com

A structural, spectroscopic, and theoretical study of a derivative, (E)-[1-(biphenyl-4-yl)ethylidene]hydrazine, provided insights into its crystal structure and optical properties, which is essential for the rational design of new biphenyl-based materials. nih.gov This highlights the multidisciplinary approach to understanding and utilizing this class of compounds.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-phenylphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c13-14-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,14H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQPKIBHPQJMLMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10299448 | |

| Record name | biphenyl-4-ylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10299448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2217-77-8 | |

| Record name | Xenyl hydrazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130819 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | biphenyl-4-ylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10299448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-phenylphenyl)hydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Biphenyl 4 Yl Hydrazine and Its Derivatives

Established Synthetic Pathways to Biphenyl-4-YL-hydrazine

Established methods for the synthesis of this compound often involve multi-step processes, beginning with readily available starting materials. These pathways are designed to be efficient and scalable for laboratory and potential industrial applications.

Conventional Synthetic Routes utilizing Hydrazine (B178648) Hydrate

One of the most common and traditional methods for preparing aryl hydrazines, including this compound, involves the use of hydrazine hydrate as a key reagent. This approach typically starts with a substituted aromatic compound that can undergo nucleophilic substitution or a reduction process.

A general and widely utilized method for the synthesis of substituted phenylhydrazines involves the reaction of a substituted chlorobenzene with hydrazine or hydrazine hydrate. google.com This process is typically carried out at elevated temperatures, ranging from 60°C to 160°C, with a preferred range of 100°C to 120°C. google.com The reaction can be performed in the presence of a diluent, such as dioxane, n-propanol, or pyridine. google.com An excess of hydrazine hydrate is generally employed to drive the reaction to completion.

Another conventional pathway to arylhydrazines involves the diazotization of an aniline derivative, followed by a reduction step. For instance, an aniline derivative can be diazotized and subsequently reduced with a reagent like tin chloride to yield the corresponding phenylhydrazine. google.com However, this method can present challenges in industrial applications due to the formation of insoluble tin-containing byproducts, which can complicate the purification process. google.com

A disclosed synthesis for 4-sulfonamidophenyl hydrazines utilizes p-chlorobenzenesulfonamide compounds reacted with aqueous hydrazine hydrate in dimethyl sulfoxide (DMSO). google.com The reaction is heated, and the product is precipitated by the addition of water, resulting in high yields of the pure substituted sulfonamido hydrazine. google.com

Electrochemical Synthesis and Dehydrogenative Dimerization of Arylamines to Hydrazines

Electrochemical methods offer an alternative and often more environmentally friendly approach to the synthesis of hydrazines. These methods can avoid the use of harsh chemical reagents and may proceed under milder conditions. While specific examples for the direct electrochemical synthesis of this compound are not extensively detailed in the provided search results, the general principles of electrochemical synthesis of hydrazines are well-established.

Dehydrogenative dimerization of arylamines is another potential route to hydrazine derivatives. This process involves the coupling of two arylamine molecules with the removal of hydrogen. This can be achieved through various catalytic systems, often involving transition metals. The direct application of this method to produce this compound would likely involve the dimerization of 4-aminobiphenyl.

Synthesis of Hydrazone Derivatives of this compound

Hydrazone derivatives of this compound are of significant interest due to their diverse biological activities and applications in materials science. These compounds are typically synthesized through straightforward condensation reactions.

Condensation Reactions with Aldehydes and Ketones

The most common method for the synthesis of hydrazones is the condensation reaction between a hydrazine and a carbonyl compound (an aldehyde or a ketone). In the case of this compound, it can be readily reacted with a variety of aldehydes and ketones to form the corresponding hydrazones. This reaction is typically carried out in a suitable solvent, such as ethanol, and may be catalyzed by a small amount of acid.

For example, the synthesis of ketazines, which are bis-hydrazine derivatives, has been reported through the condensation of hydrazine hydrate with various acetophenone derivatives in the presence of a nickel-based heterogeneous catalyst. mdpi.com This reaction proceeds smoothly at room temperature in ethanol, yielding the products in good to excellent yields. mdpi.com

Functionalization Strategies for Modulating Biological Activity or Material Properties

The this compound scaffold can be further functionalized to modulate the biological activity or material properties of its derivatives. This can be achieved by introducing various substituents onto the biphenyl (B1667301) rings or by modifying the hydrazone moiety.

One common strategy is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a variety of substituents onto the biphenyl core. For instance, a bromo-substituted biphenyl derivative can be coupled with a boronic acid to introduce a new aryl or alkyl group. This approach allows for the synthesis of a diverse library of compounds with potentially enhanced biological activities.

Synthesis of Nitrogen-Containing Heterocyclic Systems Incorporating the Biphenyl Moiety

This compound is a valuable precursor for the synthesis of various nitrogen-containing heterocyclic systems. These heterocyclic compounds often exhibit interesting pharmacological properties and are important targets in medicinal chemistry.

The reaction of this compound with dicarbonyl compounds or their equivalents can lead to the formation of five- or six-membered heterocyclic rings, such as pyrazoles, pyridazines, and indazoles. For example, the reaction of an arylhydrazine with a β-ketoester is a classic method for the synthesis of pyrazolones.

Phthalazinone Derivatives

The synthesis of phthalazinone derivatives from aryl hydrazines is a well-established strategy in heterocyclic chemistry. These methods typically involve the condensation of a hydrazine derivative with a suitable precursor containing a 1,2-dicarbonyl or a related functional group.

One common approach begins with the aroylation of an appropriate aromatic substrate, such as m-xylene, with phthalic anhydride via a Friedel-Crafts reaction to produce an o-aroylbenzoic acid derivative. This intermediate is then cyclized with hydrazine monohydrate to yield the corresponding 4-substituted-1(2H)-phthalazinone. researchgate.net The resulting phthalazinone can be further functionalized, for instance, by N-alkylation with ethyl bromoacetate to produce an ester derivative, which can then be converted to the corresponding acetic acid hydrazide by reacting with hydrazine monohydrate. researchgate.netnih.gov

Another versatile route utilizes 2-(4-(3,4-dimethylphenyl)-1-oxophthalazin-2(1H)-yl)acetohydrazide as a key intermediate. This acetohydrazide can be used to construct a variety of heterocyclic systems attached to the phthalazinone core. researchgate.net For example, reacting a carbothiohydrazide derivative of phthalazinone with phenyl isothiocyanate can lead to the formation of a triazole-substituted phthalazinone through intramolecular cyclization. researchgate.net Similarly, hydrazine derivatives are the most frequently used reagents for synthesizing phthalazinone derivatives through their reactions with phthalic anhydride, phthalides, and phthalimides. clockss.org

The following table summarizes representative synthetic transformations for phthalazinone derivatives:

| Starting Material | Reagent(s) | Product Type |

| o-Aroylbenzoic acid derivative | Hydrazine monohydrate | 4-Substituted-1(2H)-phthalazinone |

| 4-Substituted-1(2H)-phthalazinone | Ethyl bromoacetate, then Hydrazine monohydrate | Phthalazinone acetic acid hydrazide |

| Phthalazinone carbothiohydrazide | Phenyl isothiocyanate | 1,2,4-Triazol-3-yl-phthalazinone |

| Phthalic anhydride | Hydrazine hydrate | Phthalazinone |

Triazole-Based Scaffolds

This compound serves as a crucial starting point for the synthesis of various triazole-based scaffolds. The 1,2,4-triazole ring, in particular, is a common target due to its wide range of biological activities.

A general synthetic pathway involves the preparation of a hydrazide intermediate from a biphenyl precursor. For instance, 2-(biphenyl-4-yloxy)acetohydrazide can be readily synthesized by refluxing ethyl 2-(biphenyl-4-yloxy)acetate with hydrazine monohydrate. researchgate.net This acetohydrazide is then reacted with substituted aryl isothiocyanates to form thiosemicarbazide intermediates. Subsequent cyclization of these thiosemicarbazides, often facilitated by a base like triethylamine, yields the desired 3-mercapto-1,2,4-triazole derivatives. researchgate.net

Another method involves the conversion of a hydrazide derivative into a 4-amino-1,2,4-triazole-3-thione. This is achieved by treating the hydrazide with carbon disulfide (CS2) in the presence of potassium hydroxide, followed by cyclization with hydrazine hydrate. acs.org The resulting amino-triazole can be further modified, for example, through condensation with aldehydes to form Schiff bases, which can then be converted into Mannich bases. acs.org The acylhydrazine method, which involves reacting acylhydrazines with CS2 in ethanolic potassium hydroxide and then with hydrazine monohydrate, is a recognized pathway to produce substituted 1,2,4-triazoles.

Key synthetic steps for triazole derivatives are outlined in the table below:

| Precursor | Reagent(s) | Intermediate/Product |

| 2-(Biphenyl-4-yloxy)acetohydrazide | Aryl isothiocyanate | Thiosemicarbazide |

| Thiosemicarbazide | Triethylamine or NaOH | Substituted 3-mercapto-1,2,4-triazole |

| Hydrazide derivative | 1. CS2, KOH; 2. Hydrazine hydrate | 4-Amino-1,2,4-triazole-3-thione |

| Benzoic acid hydrazide | 1. CS2, KOH; 2. Hydrazine hydrate | 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol |

Pyridotriazine Architectures

The synthesis of pyridotriazine architectures often utilizes hydrazine derivatives as key building blocks for constructing the triazine ring fused to a pyridine core. While direct synthesis from this compound is less commonly documented, analogous routes using aryl hydrazines are well-established and applicable.

A prevalent method starts with a 2-hydrazinyl-nicotinonitrile derivative. researchgate.net This versatile intermediate can be treated with various reagents to yield pyridotriazine derivatives. For example, reaction with diethyloxalate, chloroacetyl chloride, chloroacetic acid, or 1,2-dichloroethane leads to the formation of the corresponding pyridotriazine systems. researchgate.net These reactions involve the cyclization of the hydrazine moiety with the bifunctional reagent to form the six-membered triazine ring.

Another synthetic strategy involves the N'-(2-nitroarylation) of N'-(het)arylhydrazides. This is achieved through the nucleophilic aromatic substitution of a 1-halo-2-nitroarene. The resulting N',N'-diarylhydrazide intermediate can then undergo reduction of the nitro group, followed by cyclodehydration to form the pyrido-fused 1,2,4-triazinyl ring system.

The table below illustrates common synthetic pathways to pyridotriazines from hydrazine precursors:

| Starting Hydrazine Derivative | Reagent(s) | Product Type |

| 2-Hydrazinyl-nicotinonitrile | Diethyloxalate | Pyridotriazinedione derivative |

| 2-Hydrazinyl-nicotinonitrile | Chloroacetyl chloride or Chloroacetic acid | Pyridotriazinone derivative |

| N'-(Aryl)hydrazide | 1. 1-Halo-2-nitropyridine; 2. Reducing agent; 3. Cyclodehydration | Pyrido-fused 1,2,4-triazine |

Other Heterocyclic Annulations via this compound Intermediates

Beyond phthalazinones and triazoles, this compound intermediates are instrumental in the synthesis of a diverse array of other heterocyclic systems. The reactivity of the hydrazine group allows for annulation reactions with various electrophiles to form five- and six-membered rings.

For instance, phthalazine acetohydrazide derivatives can be reacted with acrylonitrile in pyridine to yield 2,3-dihydro-1H-pyrazole derivatives. researchgate.net The reaction of a carbohydrazide with reagents such as arylidene malononitrile or ethoxymethylene malononitrile can also lead to the formation of pyrazole and other heterocyclic systems.

The synthesis of 1,2,4,5-tetrazines can also be achieved using hydrazine. researchgate.net One method involves the reaction of a monomethyl compound with hydrazine hydrate in ethanol. researchgate.net A more general approach involves the transition metal-catalyzed reaction of nitriles with hydrazine. Furthermore, reacting a carbohydrazide with formic acid can produce an N'-formyl acetohydrazide, which can be cyclized to form a 1,3,4-oxadiazole ring. researchgate.net

A summary of these annulation reactions is provided below:

| Hydrazine Intermediate | Reagent(s) | Heterocyclic Product |

| Phthalazine acetohydrazide | Acrylonitrile | Pyrazole derivative researchgate.net |

| Carbothiohydrazide derivative | Methyl iodide, then Hydrazine hydrate | Tetrazine derivative researchgate.net |

| 1-Oxo-1,2-dihydrophthalazin-4-carbohydrazide | Formic acid, then heat | 1,3,4-Oxadiazole derivative |

| Aryl Hydrazine | α,β-Unsaturated nitrile | Pyrazole derivative |

Catalytic Systems Employed in this compound Chemistry

Catalysis plays a crucial role in the synthesis and functionalization of this compound and its derivatives, enabling efficient bond formation under mild conditions. Both palladium-catalyzed cross-coupling and transition-metal-free systems are prominent in this field.

Palladium-Catalyzed Cross-Coupling Reactions, including Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling reactions are indispensable for the construction of the biphenyl core, a key structural feature of the target molecule. The Suzuki-Miyaura coupling, in particular, is a powerful and widely used method for forming C-C bonds between aryl halides and aryl boronic acids.

The synthesis of biphenyl hydrazine derivatives can be achieved by performing a Suzuki-Miyaura coupling between a halo-substituted aryl hydrazine and a phenylboronic acid, or vice-versa. A typical catalytic system for this transformation consists of a palladium(0) source, such as Pd(PPh3)4, a base like Cs2CO3, and a suitable solvent such as 1,4-dioxane.

In addition to forming the biphenyl skeleton, palladium catalysis is also employed for the N-arylation of hydrazine derivatives. This C-N bond-forming reaction allows for the direct introduction of an aryl group onto the nitrogen atom of a hydrazide. An efficient method utilizes a palladium catalyst in conjunction with a specialized phosphine ligand, such as a MOP-type ligand (e.g., 2-di-tert-butylphosphino-2'-isopropoxy-1,1'-binaphthyl), and a base like Cs2CO3. This approach is tolerant of a wide range of functional groups on both the aryl halide and the hydrazide.

The table below details typical conditions for these palladium-catalyzed reactions:

| Reaction Type | Coupling Partners | Catalyst System | Base |

| Suzuki-Miyaura Coupling | 1-Bromo-4-iodobenzene + Phenylboronic acid | Pd(PPh3)4 | Cs2CO3 |

| N-Arylation of Hydrazides | Aryl halide + Hydrazide | Pd source + MOP-type ligand | Cs2CO3 |

Transition Metal-Free Catalysis in Hydrazine Synthesis

While transition metal catalysis is powerful, the development of metal-free synthetic methods is of great interest due to advantages in cost, sustainability, and reduced metal contamination in final products. Several transition-metal-free approaches for the synthesis and modification of hydrazine derivatives have been reported.

One such method involves the reaction of activated amides with hydrazine in an aqueous environment at room temperature. This approach provides a direct and green route to acyl hydrazides without the need for a metal catalyst. Similarly, visible light can mediate the synthesis of acyl hydrazides from acylsilanes and azodicarboxylates, also without the use of any additives or transition metals.

Furthermore, metal-free conditions have been developed for the addition of organosilicon reagents to hydrazones. For example, allyltrimethoxysilane can be added to N-benzoylhydrazones to afford homoallylic α-branched amines under catalyst-free conditions. Additionally, the transformations of N-tosylhydrazones have gained attention as they can proceed without transition metals, offering a practical and versatile synthetic route.

Examples of transition-metal-free reactions are summarized below:

| Reaction Type | Reactants | Conditions | Product |

| Acyl Hydrazide Synthesis | Activated amide + Hydrazine | Aqueous, 25 °C | Acyl hydrazide |

| Acyl Hydrazide Synthesis | Acylsilane + Azodicarboxylate | Visible light | Acyl hydrazide |

| C-C Bond Formation | N-Benzoylhydrazone + Allyltrimethoxysilane | Catalyst-free | Homoallylic α-branched amine |

Ligand Design and Optimization in Catalytic Processes

The successful synthesis of this compound and its derivatives through catalytic methods, particularly palladium-catalyzed cross-coupling reactions, is critically dependent on the rational design and careful optimization of the ligands coordinating to the metal center. The ligand plays a pivotal role in modulating the catalyst's activity, stability, and selectivity, ultimately influencing the reaction's efficiency and the purity of the desired product. Key aspects of ligand design focus on balancing steric and electronic properties to facilitate the crucial steps of the catalytic cycle, namely oxidative addition and reductive elimination, while suppressing undesirable side reactions.

The primary challenge in the synthesis of aryl hydrazines via C-N cross-coupling is achieving high selectivity for the monoarylation product. Hydrazine (N₂H₄) possesses two nucleophilic nitrogen atoms and four N-H bonds, creating the potential for multiple arylations, which would lead to a mixture of products and reduce the yield of the desired monoaryl hydrazine. Consequently, the design of ligands that sterically and electronically favor the formation of a single C-N bond is of paramount importance.

Research Findings on Ligand Optimization

Extensive research has been dedicated to identifying the optimal ligand for the palladium-catalyzed monoarylation of hydrazine. Various classes of ligands, including phosphines and N-heterocyclic carbenes (NHCs), have been investigated. Sterically demanding and electron-rich phosphine ligands have emerged as particularly effective in promoting the desired transformation.

One significant advancement in this area was the development of catalyst systems that enable the coupling of hydrazine with aryl chlorides and bromides at very low catalyst loadings. For instance, the use of the Josiphos ligand, specifically CyPF-tBu, in conjunction with a palladium precursor has been shown to be highly effective. This catalyst system facilitates the synthesis of a broad range of aryl hydrazines with high turnover numbers and excellent selectivity for the monoarylation product, even with the use of an inexpensive hydroxide base nih.gov.

A survey of reaction conditions for the C-N coupling of chlorobenzene with hydrazine highlights the superior performance of the CyPF-tBu ligand compared to other previously reported ligands under low catalyst loading conditions.

| Entry | Palladium Precursor (mol %) | Ligand | Base | Yield of Aryl Hydrazine (%) | Monoarylation Selectivity |

|---|---|---|---|---|---|

| 1 | Pd[P(o-tolyl)₃]₂ (0.08) | CyPF-tBu | KOH | High | 97:3 |

| 2 | Pd[P(o-tolyl)₃]₂ (0.08) | Previously Reported Ligand A | KOH | Low | - |

| 3 | Pd[P(o-tolyl)₃]₂ (0.08) | Previously Reported Ligand B | KOH | Low | - |

| 4 | Pd(OAc)₂ (0.08) | CyPF-tBu | KOH | Low | - |

| 5 | Pd[P(o-tolyl)₃]₂ (0.08) | CyPF-tBu | NaOtBu | Highest | High |

The data clearly indicates that the combination of Pd[P(o-tolyl)₃]₂ and the CyPF-tBu ligand with a suitable base provides superior results in terms of both yield and selectivity for monoarylation nih.gov. The choice of base also plays a significant role, with NaOtBu providing the highest yield, though KOH is a more cost-effective alternative nih.gov.

Further studies have explored a wider range of ligands in high-throughput screening experiments for Buchwald-Hartwig amination reactions. While not exclusively focused on hydrazine, these screenings provide valuable insights into the effectiveness of various commercially available ligands for C-N bond formation.

| Ligand | Ligand Type | Observed Effectiveness |

|---|---|---|

| XantPhos | Bidentate Phosphine | Particularly Promising |

| tBuXPhos | Monodentate Biaryl Phosphine | Effective |

| JohnPhos | Monodentate Biaryl Phosphine | Effective |

| SPhos | Monodentate Biaryl Phosphine | Effective |

| RuPhos | Monodentate Biaryl Phosphine | Effective |

| BrettPhos | Monodentate Biaryl Phosphine | Effective |

| cataCXium A | Monodentate Phosphine | Effective |

| Cy-BippyPhos | Bidentate Phosphine | Effective |

| Josiphos | Bidentate Phosphine | Effective |

| BINAP | Bidentate Phosphine | Less Frequently Successful |

Among the screened ligands, XantPhos was identified as being particularly promising for facilitating C-N coupling reactions chemrxiv.org. The class of dialkylbiaryl phosphine ligands has also been extensively investigated and found to be crucial in the palladium-catalyzed arylation of hydrazones.

The steric and electronic properties of the ligands are key to their success. Bulky and electron-rich ligands are generally favored as they promote the oxidative addition of the aryl halide to the palladium(0) center and facilitate the subsequent reductive elimination of the aryl hydrazine product. A MOP-type ligand, 2-di-tert-butylphosphino-2'-isopropoxy-1,1'-binaphthyl, has been identified as highly effective for the Pd-catalyzed coupling of hydrazine derivatives, a success attributed to its significant bulk and electron-rich character organic-chemistry.org.

The rational design of ligands continues to be a vibrant area of research, with the goal of developing more efficient, selective, and versatile catalysts for the synthesis of this compound and other valuable aryl hydrazine compounds. The interplay between the ligand structure, the nature of the aryl halide, and the reaction conditions must be carefully considered to optimize the catalytic process.

Mechanistic Investigations of Reactions Involving Biphenyl 4 Yl Hydrazine

Elucidation of Reaction Pathways for Derivatization and Cyclization

Biphenyl-4-yl-hydrazine serves as a key building block for the synthesis of a variety of derivatives and heterocyclic compounds. The reaction pathways for these transformations often involve initial derivatization of the hydrazine (B178648) moiety followed by intramolecular cyclization.

A primary derivatization reaction of this compound is the formation of hydrazones through condensation with aldehydes or ketones. This reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon, followed by dehydration to yield the corresponding biphenyl-4-yl-hydrazone. These hydrazones are stable intermediates and can be isolated or used in situ for subsequent cyclization reactions. byjus.comalfa-chemistry.com

One of the most notable cyclization reactions involving arylhydrazines, and by extension this compound, is the Fischer indole synthesis. byjus.comalfa-chemistry.comwikipedia.orgjk-sci.com This acid-catalyzed reaction converts a phenylhydrazone into an indole. The mechanism, illustrated with this compound, is as follows:

Hydrazone Formation: this compound reacts with an aldehyde or ketone to form the corresponding hydrazone.

Tautomerization: The hydrazone tautomerizes to its enamine form.

nih.govnih.gov-Sigmatropic Rearrangement: Under acidic conditions, the protonated enamine undergoes a nih.govnih.gov-sigmatropic rearrangement, leading to the formation of a di-imine intermediate. byjus.comalfa-chemistry.com

Aromatization and Cyclization: The intermediate rearomatizes, and subsequent intramolecular nucleophilic attack by the amino group on the imine carbon forms a five-membered ring.

Ammonia Elimination: Elimination of ammonia from the cyclized intermediate, driven by the formation of the stable aromatic indole ring, yields the final indole product. byjus.comalfa-chemistry.com

The Fischer indole synthesis allows for the preparation of a wide array of substituted indoles by varying the carbonyl component.

Another important cyclization pathway for hydrazines is the synthesis of pyrazole derivatives. nih.govorganic-chemistry.org this compound can react with 1,3-dicarbonyl compounds in a condensation reaction to form pyrazoles. beilstein-journals.org The reaction is believed to proceed through the initial formation of a hydrazone with one of the carbonyl groups, followed by intramolecular cyclization and dehydration. The regioselectivity of this reaction can be influenced by the nature of the substituents on the 1,3-dicarbonyl compound and the reaction conditions.

The derivatization of hydrazines is also a key strategy in analytical chemistry for their detection and quantification. nih.govnih.govresearchgate.net For instance, derivatization with reagents like p-tolualdehyde allows for the sensitive detection of hydrazines by techniques such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). nih.gov

| Reaction Type | Reactants | Key Intermediates | Product |

| Hydrazone Formation | This compound, Aldehyde/Ketone | Imine | Biphenyl-4-yl-hydrazone |

| Fischer Indole Synthesis | Biphenyl-4-yl-hydrazone | Enamine, Di-imine | Substituted Indole |

| Pyrazole Synthesis | This compound, 1,3-Dicarbonyl compound | Hydrazone | Substituted Pyrazole |

Electrochemical Reaction Mechanisms in Hydrazine Synthesis

Electrochemical methods offer a green and efficient alternative for the synthesis and transformation of hydrazine derivatives. The electrochemical synthesis of hydrazines can proceed through the dehydrogenative N-N bond formation from corresponding amines. researchgate.net For this compound, its synthesis would likely involve the electrochemical oxidation of 4-aminobiphenyl.

The electrochemical behavior of hydrazines, including their oxidation, has been studied using techniques like cyclic voltammetry. researchgate.netijcce.ac.irresearchgate.netdtu.dkelectrochemsci.org The electrochemical oxidation of hydrazine is generally an irreversible process that involves the transfer of multiple electrons. ijcce.ac.ir The exact mechanism and the number of electrons transferred can depend on the pH of the medium and the nature of the electrode surface. ijcce.ac.irelectrochemsci.org

For aryl hydrazines, the electrochemical oxidation mechanism is thought to proceed via the following steps:

Initial Oxidation: The hydrazine undergoes a one-electron oxidation to form a radical cation.

Deprotonation: The radical cation loses a proton to form a hydrazyl radical.

Further Oxidation and N-N Bond Cleavage: The hydrazyl radical can undergo further oxidation and subsequent cleavage of the N-N bond, leading to the formation of various products.

In the context of synthesis, the electrochemical dehydrogenative coupling of secondary amines to form tetrasubstituted hydrazines has been reported. researchgate.net A plausible mechanism involves the anodic oxidation of the amine to a radical cation, followed by deprotonation and dimerization of the resulting radicals to form the N-N bond.

The cyclic voltammogram of a hydrazine derivative typically shows an anodic peak corresponding to its oxidation. The peak potential and current can provide valuable information about the thermodynamics and kinetics of the electron transfer process.

| Electrochemical Process | Technique | Observed Phenomena | Mechanistic Implication |

| Oxidation of Hydrazine | Cyclic Voltammetry | Irreversible anodic peak | Multi-electron transfer process |

| Dehydrogenative N-N Coupling | Preparative Electrolysis | Formation of hydrazine from amine | Radical-based dimerization |

Insights into Catalytic Cycles in this compound Transformations

Catalytic methods, particularly those employing transition metals, have revolutionized the synthesis and functionalization of hydrazine derivatives. Palladium-catalyzed cross-coupling reactions are of significant importance in this context.

The synthesis of biphenyl (B1667301) derivatives of hydrazine can be achieved via the palladium-catalyzed Suzuki-Miyaura coupling reaction. researchgate.netasianpubs.org In a representative synthesis, a bromo-substituted biphenyl precursor can be coupled with a boronic acid in the presence of a palladium catalyst to construct the biphenyl framework, which is then converted to the hydrazine. The catalytic cycle for the Suzuki-Miyaura coupling generally involves:

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the aryl halide.

Transmetalation: The aryl group from the boronic acid is transferred to the palladium center.

Reductive Elimination: The two aryl groups on the palladium complex are reductively eliminated to form the C-C bond of the biphenyl product, regenerating the palladium(0) catalyst.

Palladium catalysts are also employed in the C-N cross-coupling of hydrazines with aryl halides. organic-chemistry.orgorganic-chemistry.orgberkeley.edu The catalytic cycle for this transformation is thought to involve:

Oxidative Addition: The palladium(0) catalyst adds to the aryl halide to form a palladium(II) complex.

Ligand Exchange/Coordination: The hydrazine coordinates to the palladium(II) center.

Deprotonation: A base deprotonates the coordinated hydrazine to form a hydrazido complex. berkeley.edu This step has been identified as rate-determining in some cases. berkeley.edu

Reductive Elimination: Reductive elimination of the aryl hydrazine product regenerates the palladium(0) catalyst.

Mechanistic studies have revealed the presence of two interconnected catalytic cycles in some instances, with the catalyst resting states being an arylpalladium(II) hydroxide and an arylpalladium(II) chloride. berkeley.edu

Furthermore, dual-functional catalysis for hydrazine oxidation has been explored using organic p-n bilayers, sometimes in conjunction with a silver co-catalyst. nih.govrsc.org In such systems, the catalytic oxidation can occur both under illumination (photocatalysis) and in the dark.

| Catalytic Reaction | Catalyst System | Key Steps in Catalytic Cycle | Product |

| Suzuki-Miyaura Coupling | Pd(0) / Ligand | Oxidative Addition, Transmetalation, Reductive Elimination | Biphenyl Derivative |

| C-N Cross-Coupling | Pd(0) / Ligand / Base | Oxidative Addition, Hydrazine Coordination, Deprotonation, Reductive Elimination | Aryl Hydrazine |

Medicinal Chemistry and Pharmacological Potential of Biphenyl 4 Yl Hydrazine Derivatives

Biphenyl-4-YL-hydrazine as a Key Intermediate in Pharmaceutical Development

This compound hydrochloride is a versatile and highly valued compound within the fields of organic synthesis and medicinal chemistry. chemimpex.com It primarily serves as a crucial building block and key intermediate in the synthesis of a wide array of pharmaceuticals. chemimpex.com Its unique molecular structure makes it an essential reagent for creating diverse and complex chemical entities, particularly in the development of new therapeutic agents. chemimpex.com Researchers frequently use this compound to synthesize hydrazones and various nitrogen-containing heterocyclic compounds, which are pivotal in drug discovery and development processes. chemimpex.com The role of this compound is particularly notable in the development of anti-cancer agents, where its structure allows for effective interaction with biological targets. chemimpex.com

Anticancer Research and Activity of this compound Compounds

Derivatives of this compound have been the subject of extensive research for their potential as anticancer agents. The hydrazide-hydrazone moiety, often synthesized from hydrazine (B178648) derivatives, is recognized as an important structural fragment for cytotoxic activity. mdpi.com Studies have shown that compounds incorporating this scaffold exhibit significant antiproliferative effects against various cancer cell lines, including those of the breast, lung, colon, and nervous system. mdpi.comnih.govfrontiersin.org

Numerous studies have demonstrated the ability of this compound derivatives to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. For instance, a novel 4-hydrazinylphenyl benzenesulfonate compound showed potent anti-cancer activity against the MCF-7 breast cancer cell line with an IC50 value of 9.32 nM. nih.gov Similarly, certain quinoline-based hydrazide-hydrazones displayed greater cytotoxic effects on neuroblastoma cells (SH-SY5Y and Kelly) compared to breast cancer cell lines (MCF-7 and MDA-MB-231). mdpi.com

Flow cytometry studies have confirmed the pro-apoptotic effects of these compounds. A pyrazolo[3,4-d]pyridazine derivative, for example, induced Sub G1 and G2/M cell cycle arrest in the A549 lung cancer cell line. nih.gov The treatment resulted in a significant increase in the apoptotic cell population to 10.06%, compared to just 0.57% in untreated cells. nih.gov Another study involving a 4-methylbenzoylhydrazine Pt(II) complex found that it could significantly induce apoptosis and arrest the cell cycle in the G2 phase in MCF-7 breast cancer cells. mdpi.com

| Compound Class | Cancer Cell Line(s) | Key Findings | Reference |

|---|---|---|---|

| 4-hydrazinylphenyl benzenesulfonate | MCF-7 (Breast) | Exhibited potent anticancer activity with an IC50 of 9.32 nM. | nih.gov |

| Quinazolinone hydrazide derivatives | EBC-1 (Lung), A549 (Lung), HT-29 (Colorectal), U-87MG (Glioblastoma) | Effectively inhibited cancer cell growth with IC50 values ranging from 8.6 to 22.9 µM for the most active compounds. | frontiersin.org |

| Pyrazolo[3,4-d]pyridazine derivative (PPD-1) | A549 (Lung) | Induced apoptosis in 10.06% of cells and caused G2/M cell cycle arrest. | nih.gov |

| Pyrazolo-triazine sulfonamides (MM129, MM130, MM131) | HeLa (Cervical), HCT 116 (Colon), PC-3 (Prostate), BxPC-3 (Pancreatic) | Induced a time and concentration-dependent increase in the fraction of apoptotic cells. | mdpi.com |

| 4-Methylbenzoylhydrazine Pt(II) Complex | MCF-7 (Breast) | Significantly induced apoptosis and arrested the cell cycle in the G2 phase. | mdpi.com |

The anticancer effects of this compound derivatives are attributed to their interaction with various biological targets, leading to the disruption of key cellular pathways. One identified mechanism involves the induction of apoptosis through the intrinsic mitochondria-dependent pathway. nih.govmdpi.com For example, a pyrazolo[3,4-d]pyridazine derivative was found to disrupt the balance of Bcl-2/BAX expression in lung cancer cells, a critical step in initiating mitochondrial apoptosis. nih.gov

Other derivatives have been designed as specific inhibitors of receptor tyrosine kinases, such as c-MET, which are often overactive in cancer cells. frontiersin.org The hydrazide-hydrazone motif has also been noted for its potential to bind with transition metals, a mechanism that can contribute to cytotoxicity. mdpi.com Furthermore, some compounds trigger apoptosis and another form of cell death called paraptosis by generating reactive oxygen species (ROS) and activating the JNK signaling pathway in cancer cells. nih.gov

Antimicrobial Efficacy and Studies

Hydrazide-hydrazones, which can be synthesized from this compound, constitute an important class of compounds in the search for new drugs to combat multidrug-resistant microbial infections. ptfarm.pl Derivatives have shown a broad spectrum of activity, inhibiting the growth of various pathogenic bacteria and fungi. nih.govresearchgate.net

Derivatives of this compound have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. In one study, a series of biphenyl-4-carboxylic acid hydrazide-hydrazones were evaluated for their in vitro antimicrobial activity against Gram-positive strains like Bacillus subtilis and Staphylococcus aureus, and Gram-negative strains such as Escherichia coli and Pseudomonas aeruginosa, with all newly synthesized compounds showing promising results. ptfarm.plnih.govresearchgate.net

Further research has highlighted specific compounds with potent activity against antibiotic-resistant bacteria. mdpi.comnih.gov For instance, the compound 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol exhibited strong inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) value as low as 3.13 μg/mL. mdpi.comnih.gov Another derivative, 5-(9H-carbazol-2-yl) benzene-1,2,3-triol, was highly active against multidrug-resistant Enterococcus faecalis (MIC of 6.25 μg/mL). mdpi.comnih.gov Some biphenyl (B1667301) derivatives also showed inhibitory activities comparable to the antibiotic ciprofloxacin against the Gram-negative bacterium carbapenems-resistant Acinetobacter baumannii. mdpi.comnih.gov Schiff base metal complexes derived from phenyl hydrazine have also been investigated, with a copper (II) complex showing a significant zone of inhibition against S. aureus (21mm) and E. coli (16mm). chemrxiv.org

| Compound/Derivative Class | Bacterial Strain(s) | Activity (MIC/Inhibition Zone) | Reference |

|---|---|---|---|

| Biphenyl-4-carboxylic acid hydrazide-hydrazones | E. coli, P. aeruginosa, B. subtilis, S. aureus | Promising results against all tested strains. | nih.gov |

| 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol | Methicillin-resistant S. aureus (MRSA) | MIC: 3.13 μg/mL | mdpi.comnih.gov |

| 5-(9H-carbazol-2-yl) benzene-1,2,3-triol | Multidrug-resistant Enterococcus faecalis | MIC: 6.25 μg/mL | mdpi.comnih.gov |

| Phenyl hydrazine Schiff base Cu(II) complex | S. aureus, E. coli, P. aeruginosa | Inhibition zones: 21mm, 16mm, 11mm respectively. | chemrxiv.org |

In addition to antibacterial properties, this compound derivatives have been investigated for their antifungal potential. Studies have screened these compounds against common fungal pathogens, demonstrating their ability to inhibit fungal growth. nih.govresearchgate.net For example, biphenyl-4-carboxylic acid hydrazide-hydrazones were tested against the fungal strains Candida albicans and Aspergillus niger. ptfarm.plnih.govresearchgate.net

One particularly potent antifungal agent identified is (4-phenyl-1, 3-thiazol-2-yl) hydrazine, which exhibited high-efficiency, broad-spectrum activity. frontiersin.org Its MIC against various pathogenic fungi, including Candida, Aspergillus, and Cryptococcus, was found to be in the range of 0.0625-4 μg/ml. frontiersin.org This compound was also shown to inhibit the formation of biofilms, a key virulence factor for C. albicans. frontiersin.org Other research on hybrid molecules containing pyrrolidinone rings coupled with a hydrazine moiety identified three compounds (Hyd. H, Hyd. OCH3, and Hyd.Cl) that exhibited rapid fungicidal activity against C. albicans, including strains resistant to conventional antifungal drugs like fluconazole and caspofungin. researchgate.net These compounds also significantly reduced Candida biofilm formation. researchgate.net

| Compound/Derivative Class | Fungal Strain(s) | Key Findings | Reference |

|---|---|---|---|

| Biphenyl-4-carboxylic acid hydrazide-hydrazones | Candida albicans, Aspergillus niger | Screened for activity against these fungal strains. | researchgate.net |

| (4-phenyl-1, 3-thiazol-2-yl) hydrazine | Candida spp., Aspergillus spp., Cryptococcus spp. | Broad-spectrum activity with MICs of 0.0625-4 μg/ml; inhibited biofilm formation. | frontiersin.org |

| Pyrrolidinone-hydrazine hybrids (Hyd. H, Hyd. OCH3, Hyd.Cl) | Candida albicans (including fluconazole/caspofungin-resistant strains) | Exhibited rapid fungicidal activity and significantly reduced biofilm formation. | researchgate.net |

| N′-phenylhydrazides | Candida albicans (5 strains) | All prepared compounds showed varying degrees of antifungal activity. | nih.gov |

Anti-Inflammatory Properties and Mechanisms

Hydrazone derivatives, a class of compounds characterized by the azometine (-NHN=CH-) group, have demonstrated a wide spectrum of biological activities, including anti-inflammatory properties. nih.govnih.govresearchgate.net The mechanism of action for many of these compounds is linked to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. researchgate.netsemanticscholar.org Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used to treat inflammation, pain, and fever, but their use can be associated with gastrointestinal side effects, partly due to the inhibition of the COX-1 isoform. nih.govnih.gov The development of hydrazone derivatives is often aimed at creating new chemical entities with improved anti-inflammatory responses and fewer side effects. nih.gov These compounds are synthesized through the reaction of hydrazides with various aldehydes and ketones. nih.govnih.gov The resulting hydrazone derivatives are investigated for their potential to serve as effective anti-inflammatory agents. nih.govsemanticscholar.org

Enzyme Inhibitory Studies

Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea into ammonia and carbon dioxide. nih.gov Its activity can lead to pathological conditions by increasing stomach pH, which facilitates the survival of bacteria like Helicobacter pylori, a known cause of gastric ulcers and cancer. nih.gov Consequently, urease inhibitors are of significant therapeutic interest.

Hydrazone derivatives of this compound have been synthesized and evaluated for their urease inhibitory potential. In one study, a series of 28 acyl hydrazones derived from flurbiprofen, which contains a 2-fluoro-[1,1′-biphenyl]-4-yl moiety, were synthesized and tested. nih.govacs.org All synthesized compounds showed good inhibitory activities, with IC50 values ranging from 18.92 ± 0.61 to 90.75 ± 7.71 μM, compared to the standard inhibitor thiourea (IC50 = 21.14 ± 0.42 μM). nih.govacs.org The general synthesis involves reacting an ester of the parent biphenyl compound with hydrazine hydrate to form a hydrazide, which is then condensed with various aromatic aldehydes to yield the final hydrazone derivatives. nih.govacs.org

Another study on bis-Schiff bases, synthesized from benzyl phenyl ketone and hydrazine hydrate followed by reaction with aromatic aldehydes, also showed excellent urease inhibition. nih.gov The IC50 values for these derivatives ranged from 22.21 ± 0.42 to 47.91 ± 0.14 µM. nih.gov Molecular docking studies suggest that these inhibitors can bind to the nickel atoms in the active site of the urease enzyme. researchgate.net

Table 1: Urease Inhibitory Activity of Selected this compound Derivatives

| Compound | Substituent on Benzylidene Ring | IC50 (μM) | Reference |

|---|---|---|---|

| Flurbiprofen Hydrazone 4 | Naphthalen-1-ylmethylene | 53.71 ± 3.81 | nih.govacs.org |

| Flurbiprofen Hydrazone 10 | 2-Chloro-5-nitrobenzylidene | 50.71 ± 5.17 | nih.govacs.org |

| Flurbiprofen Hydrazone 19 | 2-Methoxybenzylidene | 55.74 ± 3.82 | acs.org |

| Flurbiprofen Hydrazone 20 | 4-Bromobenzylidene | 58.77 ± 3.99 | acs.org |

| Flurbiprofen Hydrazone 24 | 2,5-Dimethoxybenzylidene | 18.92 ± 0.61 | nih.gov |

| Thiourea (Standard) | - | 21.14 ± 0.42 | nih.govacs.org |

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic gene regulation. semanticscholar.org An imbalance in the activity of HDACs is linked to the development and progression of cancers, making HDAC inhibitors a promising class of anticancer agents. semanticscholar.orgmdpi.com Class I HDACs (HDAC1, -2, and -3) are considered particularly important targets in cancer research. researchgate.netnih.gov

Researchers have designed and synthesized novel biphenyl-pyrazole derivatives as potent and selective HDAC inhibitors. researchgate.netnih.gov In these structures, a 2-aminobenzamide scaffold often serves as the zinc-binding group (ZBG), a pyrazole ring acts as a linker, and a biphenyl group functions as the "capping group" that interacts with the enzyme surface. researchgate.netnih.gov

A study focused on developing new pyrazoles as class I HDAC inhibitors reported several compounds with potent activity. researchgate.netnih.gov Compounds 12b , 15b , and 15i from this study were identified as potent HDAC1 inhibitors, with IC50 values of 0.93, 0.22, and 0.68 μM, respectively, showing activity comparable or superior to reference compounds like entinostat. researchgate.netnih.gov Molecular modeling and docking studies were used to understand the interactions between these compounds and the HDAC active site, guiding further optimization. researchgate.netnih.gov Another series of biphenyl-4-yl-acrylohydroxamic acid derivatives also showed significant HDAC inhibitory activity and antiproliferative effects. nih.gov

Table 2: HDAC1 Inhibitory Activity of Biphenyl-Pyrazole Derivatives

| Compound | Description | HDAC1 IC50 (μM) | Reference |

|---|---|---|---|

| 12b | Pyrazole linker derivative | 0.93 | researchgate.netnih.gov |

| 15b | Pyrazole linker derivative | 0.22 | researchgate.netnih.gov |

| 15i | Pyrazole linker derivative | 0.68 | researchgate.netnih.gov |

| Entinostat (Reference) | Class I HDAC inhibitor | - | researchgate.netnih.gov |

| Tacedinaline (Reference) | Class I HDAC inhibitor | - | researchgate.netnih.gov |

Beyond urease and HDACs, this compound derivatives have been investigated as inhibitors for other enzymes. For instance, an iminothiazoline analogue containing a biphenyl group, (Z)-N-(3-([1,1'-biphenyl]-2-yl)-4-heptyl-4-hydroxythiazolidin-2-ylidene)-4-bromobenzamide, was synthesized and evaluated as a carbonic anhydrase (CA) inhibitor. nih.gov This compound demonstrated excellent inhibitory potential against human carbonic anhydrase II (hCA II), with an IC50 value of 0.147 ± 0.03 µM. nih.gov Molecular docking and dynamic simulation studies indicated stable binding within the enzyme's active site, involving hydrogen bonds and hydrophobic interactions. nih.gov

Additionally, various hydrazine-containing compounds are known to inhibit quinone-dependent amine oxidases like lysyl oxidase (LOX), an enzyme implicated in cancer metastasis. nih.gov While phenylhydrazine is a known inhibitor, its low specificity and instability limit its use. nih.gov Research into other hydrazine derivatives, such as hydrazides and semicarbazides, aims to develop more potent and selective inhibitors for enzymes like LOX. nih.gov

Antiviral Activity of Hydrazone Derivatives

Hydrazones represent a versatile class of compounds that have been extensively studied for a wide range of pharmacological activities, including antiviral effects. nih.govresearchgate.netmdpi.com The core structure of hydrazones can be modified with various substituents to optimize their biological activity against different viruses. mdpi.comresearchgate.net For example, adamantane derivatives, when incorporated into hydrazide-hydrazone structures, have been found to possess antiviral activity. mdpi.com The synthesis of new hydrazone derivatives is an active area of research for the development of novel antiviral agents. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Analysis of this compound Derivatives

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the biphenyl and other aromatic rings. Structure-Activity Relationship (SAR) analysis helps in understanding these influences to design more potent and selective compounds. nih.gov

For Urease Inhibition: In the series of flurbiprofen-derived hydrazones, the substitution pattern on the benzylidene moiety plays a crucial role. nih.gov For example, the compound with 2,5-dimethoxy substituents showed significantly higher activity (IC50 = 18.92 ± 0.61 μM) than the unsubstituted or single-substituted analogues. nih.gov This suggests that electron-donating groups at specific positions can enhance the inhibitory potential. The presence of halogen atoms like chlorine and bromine also influences activity. acs.org

For HDAC Inhibition: In biphenyl-pyrazole HDAC inhibitors, the SAR is complex. The 2-aminobenzamide group is critical for chelating the zinc ion in the active site. mdpi.comresearchgate.net The pyrazole linker's orientation and the nature of the biphenyl "capping group" are key to achieving potency and selectivity for Class I HDACs. researchgate.netnih.gov Modifications to the capping group can address specific "foot pockets" within the enzyme, leading to subtype-selective inhibitors. researchgate.net For instance, the insertion of a pyrazole ring between the phenyl and aminobenzamide moieties allows for different positional orientations that can interact with key amino acid residues like F150 and H178 in the HDAC active site. researchgate.net

For Antibacterial Activity: In a series of 4-aminoquinoline-hydrazones, SAR analysis revealed that the presence of specific substituents on the benzohydrazide part was critical. mdpi.com A derivative with a 4-(dimethylamino)benzylidene moiety (HD6) showed potent activity against several bacterial strains, including a multidrug-resistant one. mdpi.com This highlights the importance of electron-donating groups on the terminal phenyl ring for enhancing antibacterial efficacy. The isatin moiety, when hybridized with the core structure, also modulates the activity. mdpi.comresearchgate.net

In general, SAR studies for these derivatives involve systematically altering different parts of the molecule—the biphenyl core, the hydrazine linker, and the terminal substituent—to map how these changes affect biological activity. nih.govresearchgate.net This rational design approach is fundamental to optimizing lead compounds in drug discovery. mdpi.com

Influence of Substituents on Biological Activity

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the biphenyl ring system. Structure-activity relationship (SAR) studies have been instrumental in elucidating the key structural requirements for eliciting specific pharmacological responses.

The introduction of various functional groups onto the biphenyl scaffold can modulate the compound's electronic properties, lipophilicity, and steric hindrance, thereby affecting its interaction with biological targets. For instance, in the development of antipsychotic agents, a series of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone derivatives were synthesized and evaluated. These studies revealed that the nature of the substituent on the terminal phenyl ring of the piperazine moiety plays a crucial role in determining the antipsychotic profile.

| Compound | Substituent (R) | Antipsychotic Activity |

|---|---|---|

| 3c | 2-methoxyphenyl | Impressive antipsychotic profile with lower catalepsy induction |

| 3k | 2,3-dichlorophenyl | Impressive antipsychotic profile with lower catalepsy induction |

Furthermore, the hydrazine moiety itself is a critical pharmacophore that can be derivatized to form hydrazones, which have shown a broad range of biological activities, including antimicrobial and enzyme inhibitory effects. The substituents on the aldehyde or ketone fragment used to form the hydrazone can significantly impact the biological activity of the resulting molecule.

Pharmacokinetic Evaluations of Lead Compounds and Therapeutic Candidates

The successful development of a therapeutic agent hinges not only on its pharmacological potency but also on its pharmacokinetic profile, which encompasses absorption, distribution, metabolism, and excretion (ADME). While specific pharmacokinetic data for this compound derivatives are not extensively reported in publicly available literature, general principles derived from studies on other biphenyl-containing compounds can provide valuable insights.

The lipophilicity of the biphenyl moiety suggests that these compounds are likely to be well-absorbed after oral administration. However, the hydrazine group can be susceptible to metabolic transformations, which may influence the compound's bioavailability and duration of action. Key pharmacokinetic parameters that would be critical to evaluate for any lead compound derived from this scaffold include:

Oral Bioavailability (F%) : The fraction of the administered dose that reaches systemic circulation.

Half-life (t1/2) : The time required for the plasma concentration of the drug to decrease by half.

Metabolic Stability : The susceptibility of the compound to metabolism by liver enzymes, such as cytochrome P450.

Plasma Protein Binding : The extent to which the compound binds to proteins in the blood, which can affect its distribution and availability to target tissues.

| Parameter | Description | Importance in Drug Development |

|---|---|---|

| Absorption | The process by which a drug enters the bloodstream. | Determines the onset of action and bioavailability. |

| Distribution | The dissemination of a drug throughout the body's tissues and fluids. | Affects the concentration of the drug at its site of action. |

| Metabolism | The chemical alteration of a drug by the body. | Can lead to activation, inactivation, or the formation of toxic metabolites. |

| Excretion | The removal of a drug and its metabolites from the body. | Influences the duration of action and potential for accumulation. |

Exploration of Other Therapeutic Applications of Biphenyl-Containing Scaffolds (e.g., Antihypertensive, Anti-diabetic, Anxiolytic)

The versatility of the biphenyl scaffold has led to its exploration in a wide range of therapeutic areas beyond those directly associated with the hydrazine moiety. The ability to introduce diverse substituents on the biphenyl rings allows for the fine-tuning of pharmacological activity to target various receptors and enzymes.

Antihypertensive Activity: The biphenyl structure is a key component of the angiotensin II receptor blockers (ARBs), a major class of antihypertensive drugs. The biphenyl moiety in these molecules helps to position other functional groups correctly to interact with and block the AT1 receptor, leading to vasodilation and a reduction in blood pressure.

Anti-diabetic Activity: Biphenyl-containing compounds have shown promise as anti-diabetic agents. For example, derivatives incorporating a biphenyl scaffold have been investigated as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key negative regulator of the insulin signaling pathway. Inhibition of PTP1B is a promising strategy for the treatment of type 2 diabetes. Furthermore, biphenyl derivatives have been explored as activators of AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism. researchgate.net

Anxiolytic Activity: While less explored, the biphenyl scaffold has also been incorporated into molecules with potential anxiolytic properties. The structural similarity of some biphenyl derivatives to known anxiolytic agents suggests that this scaffold could be a valuable starting point for the design of novel drugs for anxiety disorders. The ability to modulate the electronic and steric properties of the biphenyl rings could allow for the development of compounds that interact with specific neurotransmitter receptors involved in anxiety, such as the GABA-A receptor.

Applications in Materials Science and Engineering

Utilization in Polymer and Resin Synthesis

Biphenyl-4-yl-hydrazine hydrochloride is a recognized building block in the production of polymers and resins. chemimpex.com The hydrazine (B178648) group (-NH-NH2) is highly reactive and can participate in various polymerization reactions. For instance, hydrazine derivatives are commonly used in condensation polymerization with dicarboxylic acids or their derivatives to form polyamides. iaea.org They can also undergo oxidative coupling to produce poly(diacylhydrazines), which are noted for their high thermal stability. researchgate.net

In resin technology, hydrazine-based compounds serve as effective curing agents or hardeners for epoxy resins. The introduction of a biphenyl-containing amine curing agent into a bisphenol-A epoxy resin (DGEBA) has been shown to significantly improve the thermal stability and char yield of the cured material. researchgate.net The rigid biphenyl (B1667301) unit enhances the structural integrity and performance of the resulting polymer network. Furthermore, specialized resins pre-loaded with hydrazine are employed in solid-phase peptide synthesis (SPPS) to create peptide hydrazides, which are crucial intermediates for producing larger protein chains through native chemical ligation. iris-biotech.de

Development of Advanced Materials with Specific Thermal and Mechanical Properties

The incorporation of the this compound moiety into polymer backbones is a strategic approach to developing advanced materials with tailored thermal and mechanical characteristics. chemimpex.com The inherent rigidity of the biphenyl structure contributes to higher glass transition temperatures (Tg) and enhanced thermal stability in the resulting polymers.

Research has demonstrated that subtle variations in the structure of biphenyl-based materials lead to notable changes in their properties. nih.gov For example, biphenyl enamines have been synthesized that exhibit high thermal stability, with decomposition temperatures (Td, corresponding to 5% weight loss) ranging from 340°C to 411°C. nih.gov Similarly, a review of benzophenone-based derivatives, which often incorporate biphenyl units, highlights materials with glass transition temperatures between 80°C and 194°C and thermal decomposition temperatures from 278°C to 497°C. mdpi.com These properties are critical for applications in electronic devices where materials must withstand high operating temperatures. nih.gov The use of biphenyl-containing curing agents in epoxy resins not only improves thermal properties but also reduces water uptake, enhancing the durability of the material in various environments. researchgate.net

Table 1: Thermal Properties of Selected Biphenyl-Based Materials

| Material | Type | Glass Transition Temp. (Tg) | Decomposition Temp. (Td) | Source |

|---|---|---|---|---|

| BE3 | Biphenyl Enamine | 148°C | 411°C | nih.gov |

| OBDA | Biphenyl Ether Derivative | 140°C | 433°C | nih.gov |

| H3 | Biphenyl Enamine | 127°C | 385°C | nih.gov |

| EA1-EA22 (Range) | Benzophenone Derivatives | 80-194°C | 278-497°C | mdpi.com |

Optical Material Applications of Biphenyl-Based Derivatives

The conjugated π-system of the biphenyl core gives rise to unique photophysical properties, making its derivatives highly valuable in the development of optical and optoelectronic materials.

Biphenyl derivatives are extensively used in the fabrication of high-efficiency Organic Light-Emitting Diodes (OLEDs). nih.govacs.org The biphenyl core often serves as a hole-transporting unit in bipolar host materials, which are essential for constructing the emissive layer in phosphorescent OLEDs (PhOLEDs). nih.govacs.org For example, 2,2′-bis(4,5-diphenyl-(1,2,4)-triazol-3-yl)biphenyl (BTBP), a compound that conjugates electron-transporting triazole moieties onto a hole-transporting biphenyl core, has been developed as a wide-bandgap bipolar host material. nih.govacs.org OLEDs using this BTBP host for a blue phosphorescent emitter have demonstrated outstanding performance, achieving a maximum external quantum efficiency (EQE) of 30.2%. nih.govacs.org

In the field of photovoltaics, biphenyl derivatives are engineered as sensitizer (B1316253) dyes for dye-sensitized solar cells (DSSCs). rsc.orgrsc.org These organic dyes typically follow a donor-π-spacer-acceptor (D-π-A) molecular design, where the biphenyl unit can act as part of the π-conjugated spacer. rsc.org This structure facilitates effective photo-induced intramolecular charge transfer, which is crucial for efficient solar energy conversion. rsc.org A series of novel organic dyes (HB-1–8) based on biphenyl units have been synthesized and tested in DSSCs, with the best-performing dye, HB-3, achieving a power conversion efficiency of 5.51%. rsc.orgrsc.org

Table 2: Performance of Biphenyl-Based Optoelectronic Devices

| Device Type | Biphenyl Derivative | Role | Key Performance Metric | Value | Source |

|---|---|---|---|---|---|

| Blue PhOLED | BTBP | Bipolar Host | Max. External Quantum Efficiency | 30.2% | nih.govacs.org |

| Blue PhOLED | BTBP | Bipolar Host | Max. Current Efficiency | 65.9 cd/A | nih.govacs.org |

| Blue PhOLED | BTBP | Bipolar Host | Max. Power Efficiency | 62.8 lm/W | nih.govacs.org |

| DSSC | HB-3 | Sensitizer Dye | Power Conversion Efficiency | 5.51% | rsc.orgrsc.org |

The inherent fluorescence of the biphenyl structure allows for its use in developing sensitive chemosensors. rsc.org A hydrazine-derived biphenyl-containing amido Schiff base has been synthesized that acts as a "turn-on" fluorescent sensor with high selectivity for aluminum (Al³⁺) and zinc (Zn²⁺) ions. rsc.org The fluorescence intensity of the sensor increases significantly in the presence of these specific metal ions, with emission peaks at 458 nm for Al³⁺ and 478 nm for Zn²⁺. rsc.org Other biphenyl derivatives have been designed as "push-pull" fluorophores, exhibiting intense blue-to-green fluorescence with quantum yields as high as 49.1% in solution. nih.gov

The reactivity of the hydrazine group is also exploited in creating photochromic systems, which are materials that change color upon exposure to light. A photochromic system based on a rhodamine B salicylaldehyde (B1680747) hydrazone metal complex demonstrates this principle. nih.gov The reversible interaction and dissociation of metal-ligand coordination bonds upon light irradiation drive the color change. nih.gov By altering components of the complex, such as the counterions, the coloration properties and switching rates can be finely controlled. nih.gov This enables the development of smart materials for applications like security printing and advanced optical devices. nih.gov

The creation of biphenyl-based materials with specific, predictable optical properties relies on a combination of experimental studies and theoretical modeling. nih.gov This rational design approach is essential for tailoring materials for targeted applications. nih.gov

A key strategy involves using quantum chemical calculations, such as Density Functional Theory (DFT), to predict the geometric, electronic, and optical properties of new π-conjugated biphenyl compounds before synthesis. chemmethod.com By calculating parameters like the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the energy gap (Egap), researchers can forecast the material's potential performance in devices like solar cells and OLEDs. chemmethod.com

Experimental investigations using UV-Vis and fluorescence spectroscopy provide crucial data that informs and validates these theoretical models. nih.gov Broader design principles for optical materials also consider factors such as crystal symmetry and the electronic configuration of constituent atoms. arxiv.org For instance, in birefringent materials, anisotropic crystal structures lead to different refractive indices along different axes. Understanding these structure-property relationships allows scientists to design and synthesize novel biphenyl-based materials with precisely defined optical characteristics for use in advanced photonic applications. nih.govarxiv.org

Coordination Chemistry of Biphenyl 4 Yl Hydrazine and Its Analogues

Ligand Design and Complex Formation with Metal Ions

The design of ligands based on biphenyl-4-yl-hydrazine is a key aspect of its coordination chemistry. The biphenyl (B1667301) backbone provides a rigid and tunable framework, while the hydrazine (B178648) group offers a primary coordination site. biointerfaceresearch.com Researchers have synthesized a variety of derivatives by modifying the biphenyl ring or the hydrazine group to create ligands with specific properties. These modifications can influence the ligand's denticity, steric hindrance, and electronic characteristics, which in turn dictate the structure and reactivity of the resulting metal complexes. biointerfaceresearch.comresearchgate.net

The formation of complexes with metal ions is a fundamental aspect of the coordination chemistry of this compound. chemimpex.com These ligands can coordinate to a wide range of metal ions, including those from the d-block and p-block elements. The coordination can occur through one or both nitrogen atoms of the hydrazine group, and in some cases, the biphenyl ring can also participate in the coordination. acs.org The resulting complexes can exhibit various coordination numbers and geometries, depending on the metal ion and the specific ligand used. mdpi.comlibretexts.org

For instance, Schiff base ligands derived from the condensation of biphenyl-4,4'-diamine (a related biphenyl derivative) with aldehydes have been shown to form stable complexes with Cr(III) and Fe(II). scirp.org Similarly, hydrazone derivatives of biphenyl compounds readily form complexes with various transition metals. rsc.orgresearchgate.net The stability of these complexes is often enhanced by the chelate effect, where the ligand binds to the metal ion at multiple points. biointerfaceresearch.com

Table 1: Examples of Metal Complexes with this compound Analogues

| Ligand Type | Metal Ion(s) | Resulting Complex Type | Reference(s) |

|---|---|---|---|

| Schiff Base of Biphenyl-4,4'-diamine | Cr(III), Fe(II) | Binuclear Complexes | scirp.org |

| Hydrazone Derivatives | Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Pb(II) | Mononuclear and Binuclear Complexes | nih.gov |

| Fluoroalkyl-containing bis-hydrazones | Ni(II), Cu(II) | Binuclear Coordination Compounds | researchgate.net |

| Thiosemicarbazone Derivatives | Pd(II) | Square Planar Complexes | mdpi.com |

Exploration of Diverse Coordination Modes and Geometries

This compound and its analogues exhibit a rich variety of coordination modes and geometries in their metal complexes. The hydrazine moiety can act as a monodentate ligand, coordinating to a single metal center through one of its nitrogen atoms. clinmedjournals.org It can also function as a bridging ligand, linking two or more metal centers. researchgate.net This bridging capability is particularly important in the formation of polynuclear complexes and coordination polymers.

The geometry of the resulting complexes is influenced by several factors, including the coordination number of the metal ion, the nature of the ligand, and the reaction conditions. Common geometries observed for complexes of this compound derivatives include tetrahedral, square planar, and octahedral. libretexts.orgscirp.orgmdpi.com For example, palladium(II) complexes with thiosemicarbazone ligands derived from biphenyl precursors often adopt a distorted square planar geometry. mdpi.com In contrast, some Co(II), Ni(II), and Cu(II) complexes with hydrazone ligands have been found to exhibit tetrahedral or octahedral geometries. nih.govdntb.gov.ua

Role in Catalytic Systems, including Metal-Organic Frameworks (MOFs)

Metal complexes derived from this compound and its analogues have shown significant promise in various catalytic applications. researchgate.netnih.gov The unique electronic and steric properties of these complexes can be tuned to enhance their catalytic activity and selectivity for specific reactions. For example, palladium complexes of biphenyl-hydrazine derivatives have been successfully employed as catalysts in Suzuki-Miyaura cross-coupling reactions. researchgate.net

Visible light photoredox catalysis is another area where these compounds have found application. nih.govacs.org Ruthenium-based photocatalysts, for instance, have been used in the cleavage of N-N bonds in aromatic hydrazines and hydrazides. nih.gov The biphenyl moiety can influence the photophysical properties of the complex, which is crucial for its performance as a photocatalyst. nih.gov

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. researchgate.netresearchgate.netwiley.com Biphenyl-based ligands, including those with hydrazine functionalities, are attractive building blocks for the synthesis of MOFs due to their rigidity and ability to form well-defined porous structures. The incorporation of this compound derivatives into MOFs can introduce catalytic sites within the framework. These MOF-based catalysts can offer advantages such as high surface area, tunable porosity, and the potential for recyclable catalysis. researchgate.net While the direct use of this compound in reported MOF synthesis is not extensively documented, the principles of MOF design suggest its potential as a valuable ligand for creating catalytically active frameworks. researchgate.netacs.org

Advanced Characterization Techniques and Computational Research

Spectroscopic Characterization Methodologies for Structural and Electronic Elucidation

Spectroscopic techniques are fundamental in confirming the identity and purity of biphenyl-4-yl-hydrazine and its derivatives. Each method offers unique information about the molecule's structure and electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR: In the ¹H NMR spectrum of derivatives of this compound, the protons of the biphenyl (B1667301) moiety and the hydrazine (B178648) group exhibit characteristic chemical shifts. For instance, in a derivative of this compound, the hydrazine proton can be observed in the range of δ 8–10 ppm when using DMSO-d₆ as a solvent. The aromatic protons of the biphenyl group typically appear as a series of multiplets in the aromatic region of the spectrum.

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For 1,1,2,2-tetra([1,1'-biphenyl]-4-yl)hydrazine, a derivative, the carbon signals for the biphenyl rings are observed at δ values of 142.8, 140.6, 135.3, 128.9, 128.0, 127.0, and 126.7 ppm. sioc-journal.cn

Table 1: ¹H and ¹³C NMR Data for a this compound Derivative

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

| ¹H | 8-10 | Hydrazine (-NHNH₂) proton (in DMSO-d₆) |

| ¹³C | 142.8, 140.6, 135.3, 128.9, 128.0, 127.0, 126.7 | Biphenyl carbons sioc-journal.cn |

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

N-H Stretching: The hydrazine group (-NHNH₂) in this compound hydrochloride shows characteristic N-H stretching vibrations around 3300 cm⁻¹.

Aromatic C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹.